Homalomenol A

Description

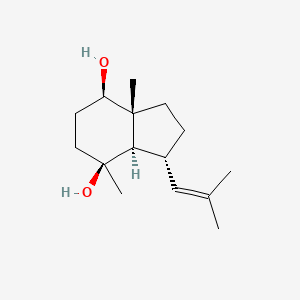

Structure

3D Structure

Properties

IUPAC Name |

(3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMCEEHVCIIPLE-ZSAUSMIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1CC[C@@]2([C@@H]1[C@@](CC[C@H]2O)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123658 | |

| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145400-03-9 | |

| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145400-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homalomenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145400039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Homalomenol A: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

Introduction

Homalomenol A is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery, natural sources, and biological activities of this compound, with a focus on the experimental methodologies and signaling pathways associated with its action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Characterization

This compound was first isolated and identified in 1992 by Sung et al. from the roots of Homalomena aromatica[1]. The structure of this novel sesquiterpene alcohol was elucidated through extensive spectroscopic investigations and chemical transformations[1].

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₂ | [2] |

| Molecular Weight | 238.37 g/mol | [2] |

| Class | Sesquiterpenoid | [2] |

Spectroscopic Data

The structural characterization of this compound was achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR data.

| Position | ¹³C NMR (δc) | ¹H NMR (δн, mult., J in Hz) |

| 1 | 49.8 | 2.15 (m) |

| 2 | 23.5 | 1.65 (m), 1.45 (m) |

| 3 | 35.8 | 1.80 (m) |

| 4 | 76.8 | 3.60 (dd, 10.5, 4.5) |

| 5 | 55.6 | 1.55 (m) |

| 6 | 21.2 | 1.70 (m), 1.50 (m) |

| 7 | 39.8 | 1.95 (m) |

| 8 | 27.5 | 1.60 (m), 1.40 (m) |

| 9 | 42.1 | 1.85 (m) |

| 10 | 72.9 | - |

| 11 | 135.2 | 5.15 (d, 8.5) |

| 12 | 125.7 | - |

| 13 | 25.7 | 1.75 (s) |

| 14 | 21.5 | 1.05 (s) |

| 15 | 16.4 | 0.95 (d, 7.0) |

Note: The specific solvent and frequency used for these NMR measurements were not consistently reported across all sources. The data presented here is a composite representation from available literature.

Natural Sources

This compound has been primarily isolated from plants belonging to the genus Homalomena, a member of the Araceae family.

| Plant Species | Part of Plant | Reference |

| Homalomena aromatica | Roots, Rhizomes | [1][2][3] |

| Homalomena pendula | Rhizomes | [4][5] |

The yield of this compound from these natural sources can vary. One study on the essential oil from the roots of Homalomena aromatica reported a total oil yield of 0.64% on a dry weight basis, of which this compound is a constituent[6].

Experimental Protocols

Extraction and Isolation

The general workflow for the extraction and isolation of this compound from Homalomena species is outlined below.

A typical isolation procedure involves the following steps:

-

Extraction: The dried and powdered rhizomes of the Homalomena plant are extracted with methanol at room temperature.[5]

-

Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.[5]

-

Column Chromatography: The fraction containing this compound is further purified using column chromatography on a silica gel stationary phase.[5] A gradient solvent system, often a mixture of n-hexane and ethyl acetate, is used to elute the compounds.[5]

-

Final Purification: Final purification to obtain high-purity this compound may involve additional chromatographic steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Biological Activity Assays

The anti-inflammatory activity of this compound is commonly assessed using in vitro cell-based assays. A widely used model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.

The general protocol is as follows:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: The cells are pre-treated with varying concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

-

Analysis: After a defined incubation period, the cell culture supernatant and cell lysates are collected for analysis of inflammatory markers.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the production of key pro-inflammatory mediators in LPS-stimulated macrophages.[4][7]

Quantitative Data on Anti-inflammatory Activity

| Assay | Cell Line | IC₅₀ Value (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | 35.41 - 64.06 (range for isolates including this compound) | [8] |

| PGE₂ Production | RAW 264.7 | Dose-dependent inhibition | [4][7] |

| TNF-α Production | RAW 264.7 | Dose-dependent inhibition | [4][7] |

| IL-6 Production | RAW 264.7 | Dose-dependent inhibition | [4][7] |

Proposed Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. While direct studies on the effect of this compound on the NF-κB and MAPK pathways are limited, its known inhibitory effects on downstream targets such as iNOS and COX-2 strongly suggest its involvement in modulating these pathways.

The proposed mechanism involves the following:

-

LPS Recognition: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.

-

Signal Transduction: This binding initiates intracellular signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

-

NF-κB Activation: In the canonical NF-κB pathway, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Inhibition by this compound: this compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in these signaling pathways, ultimately leading to a reduction in the production of NO, prostaglandins (PGE₂), and pro-inflammatory cytokines.[4][7]

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties. Its discovery from Homalomena species has opened avenues for further research into its therapeutic potential. The ability of this compound to modulate key inflammatory signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its potential in other therapeutic areas.

References

- 1. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioactive constituents of Homalomena aromatica essential oil and its antifungal activity against dermatophytes and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Isolating Homalomenol A from Homalomena aromatica: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homalomenol A, a sesquiterpenoid found in the roots of Homalomena aromatica, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the isolation of this compound, detailing a plausible experimental protocol based on established phytochemical methods for sesquiterpenoid extraction from plant materials. The guide also summarizes the known biological activities of this compound, with a focus on its modulation of key inflammatory signaling pathways, including NF-κB and MAPK. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the isolation and investigation of this compound.

Introduction

Homalomena aromatica Schott, a perennial herb belonging to the Araceae family, is recognized for its aromatic rhizomes and traditional use in various medicinal practices.[1] Phytochemical investigations of this plant have led to the isolation of a variety of secondary metabolites, including a class of sesquiterpenoids with interesting biological activities.[2] Among these, this compound stands out as a compound of interest. It is a sesquiterpene alcohol that has been isolated from the roots of the plant.[3] Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4] This activity is linked to its ability to modulate critical cellular signaling pathways, making it a promising candidate for further investigation in the development of new anti-inflammatory agents.

Isolation of this compound: Experimental Protocol

The following protocol for the isolation of this compound from the roots of Homalomena aromatica is based on general and specific methods for the extraction and purification of sesquiterpenoids from plant materials, as described in the scientific literature.[5][6][7] It is important to note that the specific details from the original isolation paper by Sung et al. (1992) were not fully available; therefore, this protocol represents a robust and logical approach based on established phytochemical techniques.

Plant Material Collection and Preparation

Fresh roots of Homalomena aromatica should be collected and authenticated by a plant taxonomist. The roots are then washed thoroughly to remove any soil and debris, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered root material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Protocol:

-

Macerate the dried root powder (e.g., 1 kg) with methanol or ethanol at room temperature for 72 hours, with occasional shaking.[5]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic or ethanolic extract.

-

For a more targeted extraction of sesquiterpenoids, a sequential extraction with solvents of increasing polarity (e.g., n-hexane, chloroform, and then methanol) can be performed.[8] this compound, being a moderately polar sesquiterpenoid, is expected to be present in the chloroform or ethyl acetate fraction.

Fractionation and Purification

The crude extract is then subjected to chromatographic techniques to separate and purify this compound.

Protocol:

-

Solvent-Solvent Partitioning: The crude methanolic/ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is likely to be enriched with this compound.[5]

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica gel.[6]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).[7]

-

-

Fraction Collection and Analysis: Fractions of a specific volume (e.g., 100 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).[9] Fractions with similar TLC profiles are pooled together.

-

Preparative Thin Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified using preparative TLC on silica gel plates or by preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield pure this compound.[10][11]

Structure Elucidation

The structure of the isolated pure compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.[12][13][14]

Quantitative Data

| Parameter | Expected Value/Method of Determination | Reference |

| Yield of Crude Extract | Dependent on extraction efficiency; expressed as % w/w of dried plant material. | [15] |

| Yield of this compound | Dependent on the concentration in the plant and purification efficiency; expressed as % w/w of the crude extract or dried plant material. | |

| Purity of this compound | >95% as determined by HPLC-UV/DAD or qNMR. | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through detailed analysis of its spectroscopic data.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| ¹H NMR (CDCl₃, δ in ppm) | Data not fully available in a consolidated format in the reviewed literature. |

| ¹³C NMR (CDCl₃, δ in ppm) | Data not fully available in a consolidated format in the reviewed literature. |

Note: Researchers should refer to the primary literature, specifically Sung et al. (1992), for the complete and original spectroscopic data.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways that are critical in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway.[16]

Mechanism of Action:

-

Inhibition of IκBα Phosphorylation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[17]

-

Suppression of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[17][18][19]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound has been observed to modulate this pathway.

Mechanism of Action:

-

Inhibition of p38, JNK, and ERK Phosphorylation: this compound has been shown to reduce the phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), thereby attenuating the downstream inflammatory response.[20][21][22][23]

Experimental Workflow Summary

The overall workflow for the isolation and characterization of this compound is summarized in the following diagram.

Conclusion

This technical guide provides a detailed framework for the isolation, characterization, and biological evaluation of this compound from Homalomena aromatica. While a definitive, step-by-step protocol from the original literature is not fully accessible, the methodologies presented here are based on established and reliable techniques in natural product chemistry. The anti-inflammatory activity of this compound, mediated through the inhibition of the NF-κB and MAPK signaling pathways, highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile and to optimize its isolation for potential future applications.

References

- 1. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 2. Sesquiterpenoids from the roots of Homalomena aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:145400-03-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Inhibition of pro-inflammatory cytokines by homalolide A and this compound isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 6. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. researchgate.net [researchgate.net]

- 9. phcogres.com [phcogres.com]

- 10. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PURIFICATION AND FRACTIONAL ANALYSIS OF METHANOLIC EXTRACT OF WEDELIA TRILOBATA POSSESSING APOPTOTIC AND ANTI-LEUKEMIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Homalomenol A: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Sesquiterpenoid

This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of Homalomenol A, a sesquiterpenoid found in plants of the Homalomena genus. While the complete enzymatic cascade has yet to be fully elucidated in the source organisms, this document consolidates the current understanding of terpenoid biosynthesis to present a putative pathway, providing a valuable framework for researchers, scientists, and drug development professionals. By detailing the likely enzymatic steps, offering comprehensive experimental protocols for pathway elucidation, and presenting the information in a structured and visually intuitive manner, this guide aims to accelerate research into this promising natural product.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid alcohol with an isodaucane carbon skeleton.[1] Sesquiterpenoids are a diverse class of C15 isoprenoids with a wide range of biological activities, and this compound, isolated from species such as Homalomena aromatica, is no exception.[1] Preliminary studies have highlighted its potential anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. Understanding its biosynthesis in plants is a critical step towards sustainable production through metabolic engineering and synthetic biology approaches.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, commencing with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Formation of the Sesquiterpene Precursor, Farnesyl Diphosphate (FPP)

IPP and DMAPP are synthesized via the mevalonate (MVA) pathway in the cytosol and/or the methylerythritol phosphate (MEP) pathway in the plastids. Through the action of farnesyl diphosphate synthase (FPPS), two molecules of IPP are condensed with one molecule of DMAPP to yield the central C15 precursor for all sesquiterpenoids, (2E,6E)-farnesyl diphosphate (FPP).

Cyclization of FPP to the Isodaucane Skeleton

The first committed step in the biosynthesis of this compound is the cyclization of the linear FPP molecule into the characteristic bicyclic isodaucane scaffold. This complex rearrangement is catalyzed by a specific terpene synthase (TPS), likely an isodaucane synthase . The proposed catalytic mechanism involves the ionization of FPP to form a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements.

Hydroxylation of the Isodaucane Skeleton

Following the formation of the isodaucane hydrocarbon backbone, it is proposed that a series of post-cyclization modifications occur to yield this compound. Based on the structure of this compound, which contains two hydroxyl groups, these modifications are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are well-known for their role in the oxidative functionalization of terpenoid skeletons.[2][3][4][5][6] It is hypothesized that two distinct CYP450s, or a single CYP450 with broad substrate specificity, catalyze the regioselective hydroxylation of the isodaucane precursor at the required positions to produce this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and precursor/product concentrations for the biosynthesis of this compound. The following table presents hypothetical data that researchers would aim to collect to fully characterize this pathway.

| Parameter | Enzyme | Substrate | Value (Hypothetical) |

| Michaelis Constant (Km) | Isodaucane Synthase | FPP | 5.0 µM |

| Catalytic Rate (kcat) | Isodaucane Synthase | FPP | 0.1 s-1 |

| Michaelis Constant (Km) | CYP450 Monooxygenase 1 | Isodaucane Scaffold | 10.0 µM |

| Catalytic Rate (kcat) | CYP450 Monooxygenase 1 | Isodaucane Scaffold | 0.5 s-1 |

| Michaelis Constant (Km) | CYP450 Monooxygenase 2 | Hydroxylated Intermediate | 8.0 µM |

| Catalytic Rate (kcat) | CYP450 Monooxygenase 2 | Hydroxylated Intermediate | 0.3 s-1 |

| In vivo Concentration | FPP | - | 15 µM |

| In vivo Concentration | This compound | - | 50 µg/g fresh weight |

Experimental Protocols for Pathway Elucidation

The following sections detail the experimental methodologies required to identify and characterize the genes and enzymes involved in the this compound biosynthetic pathway.

Identification of Candidate Genes

A transcriptomics-based approach is recommended for the discovery of candidate terpene synthase and CYP450 genes from a Homalomena species known to produce this compound.

-

RNA Sequencing: Extract total RNA from tissues where this compound is abundant (e.g., rhizomes, leaves).[7] Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

De Novo Assembly and Annotation: Assemble the RNA-Seq reads into a de novo transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI GenBank) to identify putative terpene synthases and CYP450s.

-

Phylogenetic Analysis: Align the amino acid sequences of the candidate genes with known terpene synthases and CYP450s to infer their potential function.

Functional Characterization of Candidate Genes

Candidate genes must be functionally characterized to confirm their role in this compound biosynthesis. This typically involves heterologous expression and in vitro or in vivo enzyme assays.

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).[8][9][10]

-

Protein Expression: Transform the expression constructs into a suitable heterologous host (E. coli, Saccharomyces cerevisiae) and induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Reaction Setup: In a glass vial, combine a buffered solution (e.g., 50 mM HEPES, pH 7.2), MgCl2 (10 mM), the purified candidate terpene synthase (5-10 µg), and FPP (20 µM).[11]

-

Incubation: Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane or pentane) to trap volatile products. Incubate at 30°C for 1-2 hours.

-

Product Analysis: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products.[7][12] Compare the mass spectra and retention times with authentic standards if available.

-

Reaction Setup: Reconstitute the purified candidate CYP450 with a suitable reductase partner (e.g., NADPH-cytochrome P450 reductase) in a buffered solution containing the terpene substrate (the product from the isodaucane synthase reaction) and an NADPH regenerating system.[13][14][15][16][17]

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Product Extraction and Analysis: Extract the products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.[13][16]

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its complete elucidation. The experimental protocols outlined in this guide offer a clear path forward for the identification and functional characterization of the key enzymes involved. Successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the biotechnological production of this compound and its derivatives for potential therapeutic applications. The next critical steps will involve the targeted application of these methodologies to Homalomena species, with the ultimate goal of reconstituting the entire biosynthetic pathway in a heterologous host for sustainable production.

References

- 1. This compound | C15H26O2 | CID 91884956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical compositions and stability of Vietnamese Homalomena occulta essential oil under the influence of storage conditions [ejchem.journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

Spectroscopic and Spectrometric Characterization of Homalomenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data used for the characterization of Homalomenol A, a sesquiterpenoid isolated from plants of the Homalomena genus. The information presented here is essential for the verification, identification, and further study of this natural product in research and drug development contexts.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O₂.[1] First reported from the roots of Homalomena aromatica, its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] Understanding the precise stereochemistry and connectivity of this compound is fundamental for investigating its biological activities and potential therapeutic applications.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a molecule. For this compound, this analysis provides the accurate mass, which in turn confirms its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Observed Value | Calculated Value for C₁₅H₂₆O₂Na⁺ |

| Ionization Mode | Positive | - |

| Adduct | [M+Na]⁺ | - |

| m/z | 261.1825 | 261.1830 |

Note: The observed value is a representative value from a typical HR-ESI-MS experiment and may vary slightly between analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the carbon skeleton and the relative stereochemistry of this compound. The data presented below is typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.35 | m | |

| 2α | 1.65 | m | |

| 2β | 1.40 | m | |

| 3α | 1.80 | m | |

| 3β | 1.55 | m | |

| 4 | 3.85 | dd | 10.5, 5.0 |

| 5α | 1.75 | m | |

| 5β | 1.50 | m | |

| 6α | 1.90 | m | |

| 6β | 1.60 | m | |

| 8 | 5.15 | d | 9.5 |

| 10 | 1.05 | s | |

| 11 | 1.70 | s | |

| 12 | 1.65 | s | |

| 13 | 1.25 | s | |

| 14 | 0.95 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Carbon Type |

| 1 | 55.2 | CH |

| 2 | 28.5 | CH₂ |

| 3 | 35.4 | CH₂ |

| 4 | 78.9 | CH |

| 5 | 42.1 | C |

| 6 | 22.8 | CH₂ |

| 7 | 49.8 | CH₂ |

| 8 | 125.6 | CH |

| 9 | 138.2 | C |

| 10 | 40.3 | C |

| 11 | 25.8 | CH₃ |

| 12 | 18.0 | CH₃ |

| 13 | 29.7 | CH₃ |

| 14 | 16.5 | CH₃ |

| 15 | 72.5 | C |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic characterization of this compound.

Isolation of this compound

-

Extraction: The air-dried and powdered roots of Homalomena aromatica are typically extracted with methanol or ethanol at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to separate compounds based on polarity.

-

Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative thin-layer chromatography (TLC), with a suitable solvent system (e.g., a gradient of hexane-ethyl acetate).

Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy: NMR spectra are recorded on a spectrometer, such as a Bruker Avance 500 MHz instrument. Samples are dissolved in CDCl₃ containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer, for instance, a Q-TOF mass spectrometer, using electrospray ionization (ESI) in the positive ion mode.

Structural Elucidation Workflow

The logical workflow for the isolation and structural elucidation of a natural product like this compound is depicted in the following diagram.

References

Homalomenol A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homalomenol A, a naturally occurring sesquiterpenoid isolated from plants of the Homalomena genus, has garnered interest for its distinct chemical architecture and potential biological activities. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supplemented with available spectroscopic and experimental data. Furthermore, its emerging role as an anti-inflammatory agent is discussed, including its putative mechanism of action.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[1] Its structure is characterized by a perhydroindane core substituted with a 2-methylprop-1-en-1-yl group, two methyl groups, and two hydroxyl groups.[1]

The systematic IUPAC name for the naturally occurring (+)-homalomenol A is (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol.[1] The stereochemistry has been determined as the (1R,3aR,4R,7S,7aR) stereoisomer.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | PubChem[1] |

| Molecular Weight | 238.37 g/mol | PubChem[1] |

| IUPAC Name | (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | PubChem[1] |

| InChI | InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 | PubChem[1] |

| InChIKey | FKMCEEHVCIIPLE-ZSAUSMIDSA-N | PubChem[1] |

| Canonical SMILES | CC(=C[C@H]1CC[C@@]2([C@@H]1--INVALID-LINK--(C)O)C)C | PubChem[1] |

| CAS Number | 145400-03-9 | PubChem[1] |

Stereochemistry

The absolute configuration of this compound was definitively established through enantiocontrolled synthesis. This synthetic route provided an unambiguous assignment of the stereocenters, confirming the (1R,3aR,4R,7S,7aR) configuration for the naturally occurring dextrorotatory enantiomer, (+)-homalomenol A.

Experimental Data

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive public datasets are limited, the key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Characteristic signals for vinyl, methyl, and methine protons, along with signals for protons attached to carbons bearing hydroxyl groups. |

| ¹³C NMR | Resonances corresponding to 15 carbon atoms, including olefinic carbons, carbons bearing hydroxyl groups, quaternary carbons, and methyl carbons. A ¹³C NMR spectrum is available in the PubChem database.[1] |

| IR | Broad absorption band in the region of 3200-3600 cm⁻¹ indicative of O-H stretching vibrations from the hydroxyl groups. Absorptions in the C-H stretching region (2850-3000 cm⁻¹) and C=C stretching region (~1650 cm⁻¹). |

| MS | The mass spectrum would be expected to show a molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M-H₂O]⁺, consistent with the molecular weight of 238.37. |

Experimental Protocols

Isolation and Purification of this compound from Homalomena aromatica

The following is a generalized protocol based on the initial isolation described by Sung et al. (1992):

-

Extraction: The dried and powdered roots of Homalomena aromatica are extracted with a suitable organic solvent, such as chloroform or a mixture of methanol and dichloromethane, at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is determined by a combination of the following spectroscopic methods:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and connectivity of protons and carbons.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete proton-proton and proton-carbon connectivity within the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the hydroxyl groups.

Biological Activity and Signaling Pathway

Recent studies have highlighted the anti-inflammatory properties of this compound. Research by Nguyen et al. (2024) demonstrated that this compound exhibits significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Key Findings:

-

This compound dose-dependently inhibits the production of the pro-inflammatory prostaglandin E₂ (PGE₂).

-

It suppresses the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

This compound also downregulates the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.

These findings suggest that this compound interferes with key signaling pathways that regulate the inflammatory response in macrophages. While the precise molecular targets are still under investigation, the inhibition of these inflammatory mediators points towards a potential modulation of the Nuclear Factor-kappa B (NF-κB) and/or Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are centrally involved in the transcriptional regulation of iNOS, COX-2, and pro-inflammatory cytokines in response to LPS.

Mandatory Visualization

Caption: Putative inhibitory mechanism of this compound on the LPS-induced inflammatory pathway.

Conclusion

This compound is a sesquiterpenoid with a well-defined chemical structure and stereochemistry. Its biological activity as an anti-inflammatory agent, through the suppression of key pro-inflammatory mediators, makes it a molecule of interest for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets and further detailing its mechanism of action to fully understand its therapeutic potential.

References

Homalomenol A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of Homalomena Species Containing Homalomenol A, its Bioactivities, and Mechanisms of Action

Introduction

This compound, a sesquiterpenoid found within the genus Homalomena, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This technical guide provides a comprehensive overview of the Homalomena species known to contain this compound, detailed experimental protocols for its isolation and biological evaluation, and an in-depth analysis of its molecular mechanisms of action, with a focus on key signaling pathways.

Homalomena Species Containing this compound

This compound has been identified and isolated from several species of the Homalomena genus, which belongs to the Araceae family. The primary sources of this bioactive compound are the rhizomes of these plants. Documented species include:

-

Homalomena pendula : The rhizomes of this species have been a notable source for the isolation of this compound and have been used in studies investigating its anti-inflammatory properties.

-

Homalomena aromatica : This species is also recognized as a source of this compound.

-

Homalomena vietnamensis : A derivative, 2α-hydroxy this compound, has been identified in this species, suggesting variations of the core this compound structure exist within the genus.

While these species are confirmed sources, the quantitative yield of this compound can vary based on geographical location, harvesting time, and the specific extraction and purification methods employed. Currently, specific quantitative data on the yield of pure this compound from the crude extracts of these species remains to be extensively published. However, studies on the essential oil yield from Homalomena aromatica rhizomes have reported yields of approximately 0.64% to 1.09% (v/w) of essential oil, of which this compound is a constituent.

Data Presentation: Anti-inflammatory Activity of this compound

The anti-inflammatory effects of this compound have been primarily evaluated using in vitro models, particularly with lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the key findings from these studies.

| Parameter | Effect of this compound | Cell Line | Stimulant | Reference |

| Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | RAW 264.7 | LPS | |

| Tumor Necrosis Factor-alpha (TNF-α) Production | Dose-dependent inhibition | RAW 264.7 | LPS | |

| Interleukin-6 (IL-6) Production | Dose-dependent inhibition | RAW 264.7 | LPS | |

| Inducible Nitric Oxide Synthase (iNOS) Protein Levels | Suppression | RAW 264.7 | LPS | |

| Cyclooxygenase-2 (COX-2) Protein Levels | Suppression | RAW 264.7 | LPS |

Experimental Protocols

Extraction and Isolation of this compound from Homalomena Rhizomes

This protocol provides a general framework for the extraction and isolation of this compound. Specific details may need to be optimized based on the plant material and available equipment.

a. Plant Material Preparation:

-

Collect fresh rhizomes of a suitable Homalomena species (e.g., H. pendula).

-

Clean the rhizomes to remove any soil and debris.

-

Air-dry the rhizomes in a well-ventilated area until they are brittle.

-

Grind the dried rhizomes into a coarse powder.

b. Extraction:

-

Macerate the powdered rhizomes in methanol at room temperature for 72 hours. The solvent-to-solid ratio should be sufficient to ensure complete immersion of the plant material (e.g., 10:1 v/w).

-

Filter the extract and repeat the maceration process with fresh methanol two more times to ensure exhaustive extraction.

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

c. Fractionation:

-

Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

The ethyl acetate fraction is often enriched with sesquiterpenoids like this compound. Concentrate the active fraction under reduced pressure.

d. Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase of methanol and water to yield pure this compound.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory activity of this compound.

a. Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

b. Cell Viability Assay (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability. It is crucial to ensure that the tested concentrations of this compound are not cytotoxic.

c. Measurement of Nitric Oxide (NO) Production:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.

d. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2:

-

Following the same treatment protocol as for NO measurement, collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

e. Western Blot Analysis for iNOS and COX-2 Expression:

-

After treating the cells with this compound and LPS, lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. While the precise molecular targets of this compound within this pathway are still under investigation, it is hypothesized to inhibit one or more steps in this cascade, leading to the observed decrease in pro-inflammatory mediators.

MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation can activate these kinases, which in turn can regulate the expression of inflammatory mediators. It is plausible that this compound modulates the phosphorylation and activation of one or more of these MAPK proteins, thereby contributing to its anti-inflammatory effects.

Experimental Workflow for Elucidating Mechanism of Action

The following workflow outlines the experimental steps to investigate the detailed molecular mechanism of this compound's anti-inflammatory activity.

Conclusion and Future Directions

This compound, a natural sesquiterpenoid from Homalomena species, demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Its mechanism of action is likely rooted in the modulation of the NF-κB and MAPK signaling pathways.

For researchers and drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Quantitative analysis to determine the yield of this compound from various Homalomena species to identify the most viable sources for large-scale production.

-

In-depth mechanistic studies to pinpoint the precise molecular targets of this compound within the NF-κB and MAPK pathways. This will involve detailed analysis of the phosphorylation status of key signaling proteins.

-

In vivo studies to validate the anti-inflammatory efficacy and assess the pharmacokinetic and safety profiles of this compound in animal models of inflammatory diseases.

-

Structure-activity relationship (SAR) studies to synthesize derivatives of this compound with improved potency and drug-like properties.

By addressing these research avenues, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

Preliminary Biological Activity Screening of Homalomenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homalomenol A, a sesquiterpenoid isolated from plants of the Homalomena genus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a primary focus on its anti-inflammatory effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery. The guide details the experimental methodologies for key biological assays, summarizes the available activity data, and visualizes the associated cellular signaling pathways and experimental workflows.

Biological Activity Data

While studies indicate that this compound exhibits a range of biological activities, specific quantitative data such as IC50 values are not consistently available in the public domain. The following table summarizes the observed biological effects of this compound and related compounds from the Homalomena genus.

| Biological Activity | Compound/Extract | Assay/Model | Observed Effect | Quantitative Data |

| Anti-inflammatory | This compound | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of PGE2, TNF-α, and IL-6 production.[1][2] | Not available |

| This compound | LPS-stimulated RAW 264.7 macrophages | Suppression of iNOS and COX-2 protein expression.[1][2] | Not available | |

| This compound | LPS-stimulated RAW 264.7 macrophages | Stimulation of anti-inflammatory cytokine IL-10 production.[1][2] | Not available | |

| Cytotoxic | Alkylresorcinol from H. wendlandii | MCF-7, SF-268, H-460 cancer cell lines | Inhibition of cancer cell proliferation. | IC50: 3.3, 5.8, and 4.0 µg/mL, respectively. |

| Antibacterial | Ethanol extract of H. vietnamensis (containing 2α-hydroxy this compound) | Disc diffusion assay | Inhibition of bacterial growth. | Zone of inhibition against B. cereus, S. enteritidis, S. aureus, E. coli, P. aeruginosa. |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Anti-inflammatory Activity Assay

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis for iNOS and COX-2 Expression:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.

Methodology (Sulforhodamine B - SRB Assay):

-

Cell Seeding: Target cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The optical density is measured at 515 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antibacterial Activity Assay

Objective: To screen for antibacterial activity of this compound against various bacterial strains.

Methodology (Disc Diffusion Method):

-

Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Signaling Pathways

Caption: Potential mechanism of this compound in inhibiting inflammatory pathways.

Conclusion

The preliminary biological screening of this compound reveals promising anti-inflammatory properties, characterized by the dose-dependent inhibition of key pro-inflammatory mediators and enzymes in vitro. While further studies are required to elucidate the precise mechanisms of action and to establish a comprehensive pharmacological profile, the existing data suggest that this compound warrants continued investigation as a potential lead compound for the development of novel anti-inflammatory agents. The provided experimental protocols and pathway diagrams offer a framework for future research in this area.

References

Homalomenol A: A Preliminary Technical Guide on its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homalomenol A, a sesquiterpenoid isolated from the rhizomes of Homalomena pendula, has emerged as a compound of interest for its anti-inflammatory properties.[1][2] Preliminary in vitro studies have begun to elucidate its mechanism of action, highlighting its potential as a modulator of key inflammatory pathways. This technical guide provides a comprehensive overview of the initial research, presenting available data, experimental methodologies, and putative signaling pathways.

Core Anti-Inflammatory Effects

The primary mechanism of action of this compound observed in preliminary studies is the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a cascade of inflammatory molecules. This compound has been shown to counteract these effects in a dose-dependent manner.[1][2]

Key Findings:

-

Inhibition of Pro-inflammatory Cytokines: this compound significantly inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]

-

Suppression of Inflammatory Enzymes: The compound effectively suppresses the protein expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory response.[1][2]

-

Reduction of Prostaglandin E2: Consequently, to the inhibition of COX-2, this compound reduces the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2]

-

Stimulation of Anti-inflammatory Cytokine: Notably, this compound has been observed to stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), suggesting a dual action in not only suppressing pro-inflammatory pathways but also promoting anti-inflammatory responses.[1][2]

Quantitative Data Summary

While specific IC50 values for the inhibition of the aforementioned inflammatory mediators by this compound are not yet publicly available, the dose-dependent nature of its effects has been established.[1][2] The following table summarizes the observed effects.

| Target Molecule | Effect of this compound | Cell Line | Stimulant |

| TNF-α | Dose-dependent Inhibition | RAW 264.7 | LPS |

| IL-6 | Dose-dependent Inhibition | RAW 264.7 | LPS |

| iNOS (protein) | Suppression | RAW 264.7 | LPS |

| COX-2 (protein) | Suppression | RAW 264.7 | LPS |

| PGE2 | Dose-dependent Inhibition | RAW 264.7 | LPS |

| IL-10 | Stimulation | RAW 264.7 | LPS |

Experimental Protocols

The following is a representative experimental protocol for evaluating the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages, based on standard methodologies.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for optimal growth and response to stimuli.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (typically 1-2 hours) before stimulation.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a duration suitable for the endpoint being measured (e.g., 24 hours for cytokine and PGE2 production).

Measurement of Inflammatory Mediators

-

Cytokine Quantification (TNF-α, IL-6, IL-10): The concentration of cytokines in the cell culture supernatant is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

PGE2 Quantification: The level of PGE2 in the culture supernatant is measured using a competitive ELISA kit.

-

iNOS and COX-2 Protein Expression: The expression levels of iNOS and COX-2 proteins in cell lysates are analyzed by Western blotting using specific primary antibodies against iNOS and COX-2.

Putative Signaling Pathways

Based on the observed downstream effects of this compound on the expression of iNOS, COX-2, and pro-inflammatory cytokines, it is hypothesized that its mechanism of action involves the modulation of key upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response in macrophages.

The following diagrams illustrate the putative mechanism of action of this compound.

Caption: Putative signaling pathway of this compound's anti-inflammatory action.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

The preliminary studies on this compound reveal its potential as a significant anti-inflammatory agent. Its ability to inhibit the production of multiple pro-inflammatory mediators, including TNF-α, IL-6, and PGE2, and suppress the expression of iNOS and COX-2, while concurrently promoting the anti-inflammatory cytokine IL-10, suggests a multi-faceted mechanism of action.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of this compound for its various anti-inflammatory effects.

-

Signaling Pathway Elucidation: Conducting detailed studies to confirm the direct effects of this compound on the NF-κB and MAPK signaling pathways, including the analysis of phosphorylation of key signaling proteins.

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation to establish its potential for in vivo applications.

-

Target Identification: Utilizing advanced techniques to identify the direct molecular targets of this compound.

This technical guide provides a foundational understanding of the preliminary mechanism of action of this compound. As further research becomes available, a more detailed and complete picture of its therapeutic potential will undoubtedly emerge.

References

Homalomenol A: A Comprehensive Technical Review of its Anti-inflammatory Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homalomenol A, a sesquiterpenoid isolated from plants of the Homalomena genus, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive review of the current research on this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols. The available data robustly supports its role as an inhibitor of key pro-inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10). Furthermore, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This review also touches upon the total synthesis of this compound and explores preliminary evidence for its other potential biological activities. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the current state of this compound research.

Introduction

This compound is a naturally occurring sesquiterpenoid that has been isolated from the rhizomes of Homalomena pendula and the roots of Homalomena aromatica[1][2]. Sesquiterpenoids are a class of C15 terpenoids known for their diverse and potent biological activities[3]. The investigation into the pharmacological effects of compounds derived from the Homalomena genus has a basis in traditional medicine, where these plants have been utilized for their therapeutic properties[4]. This guide focuses specifically on the scientific literature pertaining to this compound, aiming to provide a detailed resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Activity

The primary and most well-documented biological activity of this compound is its anti-inflammatory effect. In vitro studies have demonstrated its ability to modulate key inflammatory pathways in macrophage cell lines.

Mechanism of Action

Research has shown that this compound exerts its anti-inflammatory effects through the modulation of various signaling molecules and enzymes involved in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been observed to:

-

Inhibit Pro-inflammatory Cytokines: It dose-dependently inhibits the production of key pro-inflammatory cytokines, namely TNF-α and IL-6[5][6].

-

Promote Anti-inflammatory Cytokines: It stimulates the production of the anti-inflammatory cytokine IL-10[5].

-

Suppress Prostaglandin E2 (PGE2) Production: this compound inhibits the synthesis of PGE2, a key mediator of inflammation and pain[5].

-

Downregulate iNOS and COX-2 Expression: It suppresses the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the production of inflammatory mediators like nitric oxide and prostaglandins, respectively[1][5].

The collective action of these mechanisms points towards a comprehensive anti-inflammatory profile for this compound, targeting multiple facets of the inflammatory response.

Quantitative Data

While several studies have reported the dose-dependent inhibitory effects of this compound, specific IC50 values for its anti-inflammatory activities are not consistently available in the reviewed literature. One study on sesquiterpenoids from Homalomena pendula provided IC50 values for the inhibition of nitric oxide (NO) production for several related compounds, though not for this compound itself[1]. The available qualitative data consistently indicates a dose-dependent response.

Table 1: Summary of Anti-inflammatory Effects of this compound

| Biological Effect | Cell Line | Stimulant | Observation | Citation |

| Inhibition of PGE2 Production | RAW 264.7 macrophages | LPS | Dose-dependent inhibition | [5] |

| Inhibition of TNF-α Production | RAW 264.7 macrophages | LPS | Dose-dependent inhibition | [5] |

| Inhibition of IL-6 Production | RAW 264.7 macrophages | LPS | Dose-dependent inhibition | [5] |

| Stimulation of IL-10 Production | RAW 264.7 macrophages | LPS | Stimulation of production | [5] |

| Suppression of iNOS Protein Levels | RAW 264.7 macrophages | LPS | Suppression of expression | [5] |

| Suppression of COX-2 Protein Levels | RAW 264.7 macrophages | LPS | Suppression of expression | [5] |

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro studies of this compound's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is predominantly used[1][5][6][7].

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere[7].

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS)[1][5][6][7].

-

Treatment with this compound: Cells are pre-treated with varying concentrations of this compound for a specified period before stimulation with LPS.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent[7][8].

-

Cytokine Measurement (TNF-α, IL-6, IL-10): The levels of cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine[9][10].

-

Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the culture medium are determined using specific ELISA kits[11][12].

Western Blot Analysis for iNOS and COX-2

-

Protein Extraction: Following treatment, total cellular proteins are extracted using a suitable lysis buffer.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membranes are blocked and then incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling Pathways

The inhibitory effects of this compound on the production of inflammatory mediators suggest its interaction with upstream signaling pathways. The downregulation of iNOS and COX-2, which are regulated by transcription factors like NF-κB, indicates that this compound may interfere with the activation of these pathways.

Proposed signaling pathway for the anti-inflammatory action of this compound.

Synthesis of this compound

The total synthesis of (-)-Homalomenol A has been successfully achieved. A concise synthetic route involves the conjugate addition of an organocopper(I) reagent to an enantiomerically homogeneous bicyclic enone, followed by epimerization and subsequent conversion to yield (-)-Homalomenol A. This synthetic pathway provides a means for producing the compound for further research and development, independent of its natural sources.

Other Potential Biological Activities

While the anti-inflammatory properties of this compound are the most extensively studied, preliminary evidence suggests other potential therapeutic applications.

Antibacterial Activity

A study on the chemical constituents of Homalomena vietnamensis identified a derivative, 2α-hydroxy this compound, in an extract that exhibited antibacterial activity against several bacterial strains, including Bacillus cereus, Salmonella enteritidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[13]. Although this is not direct evidence for the antibacterial activity of this compound itself, it warrants further investigation into its potential as an antimicrobial agent.

Conclusion and Future Directions

This compound has demonstrated significant potential as a potent anti-inflammatory agent. Its multifaceted mechanism of action, involving the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory cytokines, makes it a promising candidate for the development of new therapeutics for inflammatory diseases. The successful total synthesis of this compound opens avenues for its scaled-up production and the generation of analogues with potentially improved efficacy and pharmacokinetic profiles.

Future research should focus on several key areas:

-